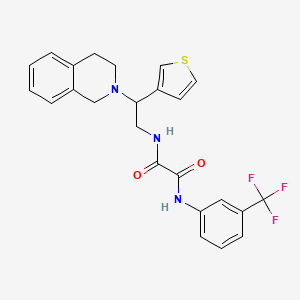

![molecular formula C15H9BrClNO3 B2584986 2-[(2-Bromo-4-chlorophenoxy)methyl]isoindole-1,3-dione CAS No. 220966-22-3](/img/structure/B2584986.png)

2-[(2-Bromo-4-chlorophenoxy)methyl]isoindole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Molecular Structure and Spectral Analysis

Research on isoindole derivatives, such as the title compound, often focuses on their molecular structure and interaction mechanisms. For instance, studies have characterized the structure of isoindole derivatives using techniques like X-ray crystallography and NMR spectroscopy, revealing their stable configurations and intramolecular interactions (Su-Qing Wang, F. Jian, & Huan-Qiang Liu, 2008; Khadim Dioukhane et al., 2021). These studies are crucial for understanding the fundamental properties of these compounds, which can inform their practical applications.

Computational and Vibrational Studies

Computational studies, including density functional theory (DFT) calculations, have been employed to predict the properties and behaviors of isoindole derivatives. These studies provide insights into the vibrational modes, electronic structures, and potential energy distributions, which are essential for designing materials with desired properties (V. Arjunan et al., 2009). Such computational analyses complement experimental findings and help in the theoretical understanding of these molecules.

Potential Applications in Material Science

Isoindole derivatives have shown promise in material science, particularly in the development of organic cathode materials for batteries. A computational study identified isoindole-4,7-dione derivatives as potential candidates for use in lithium-ion batteries, highlighting their redox behavior and the possibility of polymerization to immobilize the active material (C. Karlsson et al., 2012). This research underscores the versatility of isoindole derivatives in applications requiring electroactive materials.

Synthesis and Chemical Reactions

The synthesis and functionalization of isoindole derivatives form a significant area of research. Studies have explored various synthetic routes and reactions to produce isoindole derivatives with specific functional groups, offering insights into their chemical reactivity and potential for further modification (R. Khusnitdinov et al., 2019). Such work is fundamental to expanding the utility of these compounds in synthetic chemistry and materials science.

Mechanism of Action

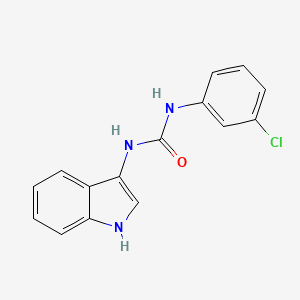

Target of Action

The primary target of 2-[(2-Bromo-4-chlorophenoxy)methyl]isoindole-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in the regulation of mood, motivation, and attention .

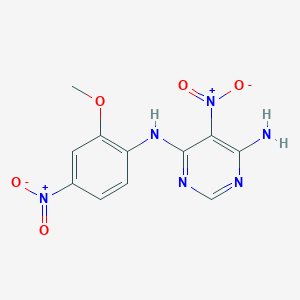

Mode of Action

The interaction of 2-[(2-Bromo-4-chlorophenoxy)methyl]isoindole-1,3-dione In silico analysis suggests that it may act as a ligand for the receptor, interacting with the main amino acid residues at its allosteric binding site .

Biochemical Pathways

The biochemical pathways affected by 2-[(2-Bromo-4-chlorophenoxy)methyl]isoindole-1,3-dione are likely related to dopamine signaling, given its interaction with the dopamine receptor D2 . The downstream effects of this interaction could potentially influence various neurological processes, including mood regulation and reward response .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-[(2-Bromo-4-chlorophenoxy)methyl]isoindole-1,3-dione In silico analysis has been used to predict some pharmacokinetic parameters

Result of Action

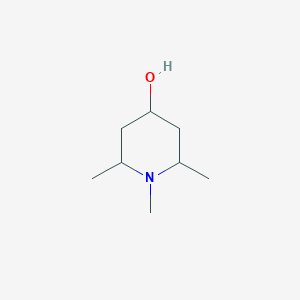

The molecular and cellular effects of 2-[(2-Bromo-4-chlorophenoxy)methyl]isoindole-1,3-dione One study suggests that a compound with a similar structure was able to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests potential neuroprotective effects.

properties

IUPAC Name |

2-[(2-bromo-4-chlorophenoxy)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClNO3/c16-12-7-9(17)5-6-13(12)21-8-18-14(19)10-3-1-2-4-11(10)15(18)20/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMESVSPWYNHNBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)COC3=C(C=C(C=C3)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Bromo-4-chlorophenoxy)methyl]isoindole-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2584906.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2584913.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-(4-methylpiperazin-1-yl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2584914.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2584915.png)

![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2584921.png)

![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2584926.png)